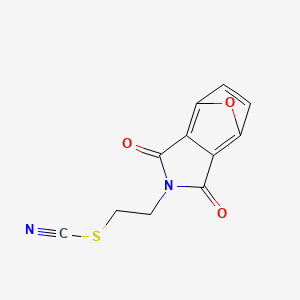

Thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester

CAS No.: 102367-29-3

Cat. No.: VC17092681

Molecular Formula: C11H6N2O3S

Molecular Weight: 246.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102367-29-3 |

|---|---|

| Molecular Formula | C11H6N2O3S |

| Molecular Weight | 246.24 g/mol |

| IUPAC Name | 2-(1,3-dioxo-4,7-epoxyisoindol-2-yl)ethyl thiocyanate |

| Standard InChI | InChI=1S/C11H6N2O3S/c12-5-17-4-3-13-10(14)8-6-1-2-7(16-6)9(8)11(13)15/h1-2H,3-4H2 |

| Standard InChI Key | KIBMFAFKVSJJBU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C(=C1O2)C(=O)N(C3=O)CCSC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a thiocyanate group (-SCN) bonded to an ethyl chain that is further connected to a 4,7-epoxyisoindolin-1,3-dione moiety. This epoxyisoindolin core introduces significant steric and electronic complexity, influencing both its chemical behavior and interactions with biological targets. The IUPAC name, 2-(1,3-dioxo-4,7-epoxyisoindol-2-yl)ethyl thiocyanate, reflects this arrangement.

The presence of the epoxy group (a three-membered oxygen-containing ring) adjacent to the isoindolin-dione system creates a rigid, planar framework. This structural rigidity may enhance stability under physiological conditions while modulating solubility. Computational models suggest that the thiocyanate group’s electron-withdrawing nature polarizes the adjacent ethyl linkage, potentially increasing reactivity toward nucleophiles .

Spectral and Physicochemical Data

Experimental data on this specific ester remain sparse, but analogous thiocyanate esters exhibit characteristic infrared (IR) absorption bands at 2150–2100 cm⁻¹ (C≡N stretch) and 1050–1020 cm⁻¹ (C-O-C epoxy stretch). Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct signals for the epoxy protons (δ 4.5–5.0 ppm) and thiocyanate carbon (δ 110–120 ppm in ¹³C NMR) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆N₂O₃S |

| Molecular Weight | 246.24 g/mol |

| IUPAC Name | 2-(1,3-dioxo-4,7-epoxyisoindol-2-yl)ethyl thiocyanate |

| Solubility | Likely low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) |

| Melting Point | Not reported |

Synthesis and Reaction Pathways

Esterification Methodology

The synthesis of thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester typically involves the reaction of thiocyanic acid (HSCN) with a preformed alcohol derivative containing the isoindolin-epoxy scaffold. Standard esterification protocols, such as acid-catalyzed Fischer esterification or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide), are employed.

For example:

Reaction conditions often require anhydrous environments and temperatures of 60–80°C to drive equilibrium toward ester formation. The epoxy group’s sensitivity to acid necessitates careful pH control to prevent ring-opening side reactions.

Side Reactions and Byproducts

Competing pathways include:

-

Epoxide ring-opening: Under acidic or basic conditions, the epoxy group may hydrolyze to form diols, reducing yield.

-

Thiocyanate isomerization: The -SCN group may tautomerize to isothiocyanate (-NCS), though this is less favorable in esterified forms compared to free thiocyanic acid .

Applications in Medicinal Chemistry

Prodrug Design

The compound’s ester functionality makes it a candidate for prodrug strategies. Enzymatic hydrolysis in target tissues could release active thiocyanic acid, leveraging its documented anti-inflammatory and antihypertensive effects .

Polymer Chemistry

Epoxy-containing thiocyanates may serve as crosslinking agents in polymer synthesis, enhancing material durability through covalent bond formation. Applications in drug-eluting medical devices are speculative but plausible.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume